molecular formula C17H25N2O2 B1680306 Phenglutarimide CAS No. 1156-05-4

Phenglutarimide

Cat. No. B1680306
CAS RN: 1156-05-4
M. Wt: 288.4 g/mol
InChI Key: QYPFUOJALRIHLH-UHFFFAOYSA-N
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Description

Phenglutarimide, also known by its brand names Aturbal and Aturbane, is an anticholinergic used as an antiparkinsonian agent . It is a small molecule with the chemical formula C17H24N2O2 .


Molecular Structure Analysis

Phenglutarimide has a molecular formula of C17H24N2O2 and a molar mass of 288.391 g/mol . The structure includes a phenyl group and a glutarimide group, which is a piperidine ring with two carbonyl groups .


Physical And Chemical Properties Analysis

Phenglutarimide has a molecular formula of C17H24N2O2 and a molar mass of 288.391 g/mol . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.

Relevant Papers One relevant paper titled “GLUT1 deficiency syndrome into adulthood: a follow-up study” discusses GLUT1 deficiency syndrome, a treatable neurometabolic disorder in which glucose transport into the brain is disturbed . While Phenglutarimide is not directly mentioned, the paper may provide context for understanding related metabolic disorders. Another paper titled “Stereoselectivity at muscarinic receptor subtypes: observations with …” mentions that Phenglutarimide exhibits high stereoselectivity at muscarinic receptor subtypes . This could be relevant for understanding its mechanism of action.

Scientific Research Applications

Absorption and Excretion in Rats and Humans

  • Phenglutarimide Hydrochloride in Rats and Humans : In rats, phenglutarimide hydrochloride was completely absorbed from the gastrointestinal tract and excreted entirely in urine within 24 hours, without being metabolized. It was widely distributed in the body, but only low levels reached the brain. In pregnant rats, it crossed the placenta and was found in the fetus and amniotic fluid. In humans, after oral administration, phenglutarimide was also excreted completely in urine as the unchanged compound within 24 hours. This study contributes to understanding the pharmacokinetics of phenglutarimide (Douglas & Nicholls, 1973).

Stereoselectivity at Muscarinic Receptor Subtypes

  • Enantiomers of Phenglutarimide and Muscarinic Receptors : The affinity of phenglutarimide enantiomers at various muscarinic receptor subtypes was investigated. A significant stereoselectivity was observed, with the (+)-S-enantiomer showing up to 6000-fold higher affinity, particularly potent as an M1-selective antagonist. This research aids in understanding the molecular interactions of phenglutarimide with muscarinic receptors (Lambrecht, Feifel, & Mutschler, 1989).

  • Binding Properties of Phenglutarimide Enantiomers : The binding properties of phenglutarimide enantiomers to muscarinic receptor subtypes were compared. High affinity enantiomers were found to be competitive antagonists in binding and pharmacological studies. This research provides insights into the selectivity profiles and stereochemical demands of muscarinic receptors when interacting with phenglutarimide enantiomers (Waelbroeck et al., 1996).

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMBKRQFMIILCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1674-96-0 (hydrochloride)
Record name Phenglutarimide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023450
Record name Phenglutarimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenglutarimide

CAS RN

1156-05-4
Record name Phenglutarimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenglutarimide [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenglutarimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13413
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Record name Phenglutarimide
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Record name Phenglutarimide
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Record name PHENGLUTARIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
M Waelbroeck, S Lazareno, O Pfaff… - British journal of …, 1996 - Wiley Online Library
1 We have compared the binding properties of the enantiomers of phenglutarimide (1) and of six related compounds to M 1 receptors in NB‐OK‐1 cells, M 2 receptors in rat heart, M 3 …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
JS Douglas, PJ Nicholls - Xenobiotica, 1973 - Taylor & Francis
… [lPC]Phenglutarimide was widely distributed throughout the body of the rat but only very low … In man, after oral administration of non-radioactive phenglutarimide, the drug was excreted …
Number of citations: 4 www.tandfonline.com
G Lambrecht, R Feifel, E Mutschler - Chirality, 1989 - Wiley Online Library
The affinity of the enantiomers of phenglutarimide at three muscarinic receptor subtypes was examined in vitro using field‐stimulated rabbit vas deferens (M 1 receptors) and guinea pig …
Number of citations: 11 onlinelibrary.wiley.com
HY Aboul-Enein, SA Bakr… - Journal of Liquid …, 1994 - Taylor & Francis
Enantiomeric separation of racemic phenglutarimide (PG) by chiral high performance liquid chromatography is reported using cellulose tris (3,5-dimethylphenyl carbamate) known as …
Number of citations: 17 www.tandfonline.com
HY Aboul‐Enein, SA Bakr - Chirality, 1997 - Wiley Online Library
… Partial separation was obtained for two of the compounds used in this study—namely, cyclohexylaminoglutethimide and thalidomide—while phenglutarimide and 3-phenylacetylaminopi…
Number of citations: 17 onlinelibrary.wiley.com
D BRAGE - La Semana Medica, 1960 - europepmc.org
[Phenglutarimide in the medical treatment of parkinsonism]. - Abstract - Europe PMC … [Phenglutarimide in the medical treatment of parkinsonism]. …
Number of citations: 1 europepmc.org
I Ali, L Naim, A Ghanem, HY Aboul-Enein - Talanta, 2006 - Elsevier
… factor (α) and resolution factor (R s ) for the resolved enantiomers of aminoglutethimide, p-nitroglutethimide, p-nitro-5-aminoglutethimide, cyclohexylglutethimide, phenglutarimide and …
Number of citations: 122 www.sciencedirect.com
JL Smithers, PJ Nicholls… - The Journal of Pharmacy …, 1975 - europepmc.org
Proceedings: Studies of experimental chronic renal failure I, Increased permeability of the rat's blood-brain barrier to phenglutarimide hydrochloride. - Abstract - Europe PMC …
Number of citations: 3 europepmc.org
R Battegay - Schweizerische Medizinische Wochenschrift, 1958 - europepmc.org
[Aturban (phenglutarimide), a new therapeutic drug for parkinsonism; comparative investigation on the therapy of parkinsonism]. - Abstract - Europe PMC … [Aturban (phenglutarimide) …
Number of citations: 1 europepmc.org
JL Smithers, PJ Nicholls… - KIDNEY …, 1976 - … INC 350 MAIN ST, MALDEN, MA …
Number of citations: 2

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